molecular formula C17H27BO3 B2911618 2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol CAS No. 1362243-52-4

2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol

Cat. No. B2911618
M. Wt: 290.21
InChI Key: BPRQXMVQOCPQHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is a chemical with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that similar compounds are often used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound is an oily liquid at room temperature . Its molecular weight is 208.07 . Other physical and chemical properties such as density, melting point, boiling point, and refractive index could not be found in the available resources.

Scientific Research Applications

  • Field : Organic Chemistry

    • Application : This compound is a boric acid ester intermediate with benzene rings . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
    • Method : The compound is obtained by a three-step substitution reaction .
    • Results : The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .
  • Field : Polymer Chemistry

    • Application : It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . It can also be used as a reagent to borylate arenes and to prepare fluorenylborolane .
  • Field : Medicinal Chemistry

    • Application : Boric acid compounds, such as the one , are often used in the design of anticancer drugs . They can be used as enzyme inhibitors or specific ligand drugs .
    • Results : In the research of anticancer drugs, it was found that enzymes produced by boric acid compounds had highly reactive oxygen species, which could lead to apoptosis of certain human cancer cells .
  • Field : Material Science

    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a similar compound, may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Method : The compound is used in the presence of a palladium catalyst .
  • Field : Synthesis of Novel Copolymers

    • Application : This compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
  • Field : Borylation of Arenes

    • Application : This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane .

properties

IUPAC Name

2-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-15(2,19)12-11-13-9-7-8-10-14(13)18-20-16(3,4)17(5,6)21-18/h7-10,19H,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRQXMVQOCPQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butan-2-ol

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